molecular formula C16H14F2N2OS B2843424 N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide CAS No. 398996-19-5

N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide

Cat. No.: B2843424
CAS No.: 398996-19-5
M. Wt: 320.36
InChI Key: KYSVJZLMXOGHNM-UHFFFAOYSA-N
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Description

N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide is a synthetic organic compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide typically involves the reaction of 4-(difluoromethoxy)aniline with indoline-1-carbothioamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex indoline derivatives.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and diabetes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2OS/c17-15(18)21-13-7-5-12(6-8-13)19-16(22)20-10-9-11-3-1-2-4-14(11)20/h1-8,15H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSVJZLMXOGHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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